(1H-Pyrazol-3-YL)methanamine hydrochloride
Overview
Description
(1H-Pyrazol-3-YL)methanamine hydrochloride: is a chemical compound with the molecular formula C4H7N3Cl and a molecular weight of 133.58 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1H-pyrazol-3-ylmethanamine with hydrochloric acid. The reaction typically involves heating the starting materials in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale of production.
Chemical Reactions Analysis
(1H-Pyrazol-3-YL)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrazole derivatives with higher oxidation states.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(1H-Pyrazol-3-YL)methanamine hydrochloride: has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease processes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Influencing signaling pathways to alter cellular functions.
Comparison with Similar Compounds
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride
N-Methyl (3-propyl-1H-pyrazol-5-yl)methanamine
1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
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Properties
IUPAC Name |
1H-pyrazol-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXGXVKUSRZGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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